molecular formula C8H14O2 B14454266 1,1-Dimethoxyhexa-2,4-diene CAS No. 72908-61-3

1,1-Dimethoxyhexa-2,4-diene

Cat. No.: B14454266
CAS No.: 72908-61-3
M. Wt: 142.20 g/mol
InChI Key: AHPWAHONMBZZRZ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyhexa-2,4-diene is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is also known by the synonym trans,trans-sorbyl aldehyde dimethyl acetal . As a conjugated diene featuring a protecting acetal group, this compound serves as a versatile building block in synthetic organic chemistry, particularly for exploring reactions characteristic of diene systems. Researchers value this chemical for studying fundamental processes like electrophilic addition, which can yield both kinetic (1,2-addition) and thermodynamic (1,4-addition) products depending on reaction conditions . The presence of the conjugated system and the acetal functionality makes it a potential intermediate for synthesizing more complex molecules, including natural products and insecticides, drawing parallels to the use of similar structures such as 2,5-dimethyl-2,4-hexadiene in the synthesis of chrysanthemic acid . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72908-61-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,1-dimethoxyhexa-2,4-diene

InChI

InChI=1S/C8H14O2/c1-4-5-6-7-8(9-2)10-3/h4-8H,1-3H3

InChI Key

AHPWAHONMBZZRZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dimethoxyhexa 2,4 Diene

Diverse Synthetic Routes and Precursor Utilization

The assembly of 1,1-dimethoxyhexa-2,4-diene can be approached through various strategies that either build the conjugated system first, followed by functional group manipulation, or construct the molecule from smaller, functionalized precursors.

Strategies for the Formation of the Conjugated Diene System

The creation of the hexa-2,4-diene backbone is a critical step. Traditional methods for forming conjugated dienes often rely on elimination reactions of substrates like dihalides. chemistrysteps.com More contemporary and controlled approaches include olefination reactions. For instance, the Wittig-Horner reaction, which utilizes lithiated allylic phosphonates, can react with aldehydes to produce terminal 1,3-dienes with high selectivity for the desired E-isomer, a method that is both general and procedurally straightforward. organic-chemistry.org

The stability of conjugated dienes is enhanced by the delocalization of π-electrons across the system of overlapping p-orbitals. slideshare.netmsu.edu This inherent stability, compared to isolated or cumulated dienes, is a thermodynamic driving force in many synthetic routes. msu.eduyoutube.com The specific conformation of the diene is also crucial for certain reactions; while the s-trans conformer is generally more stable due to reduced steric hindrance, the s-cis conformer is essential for cycloaddition reactions like the Diels-Alder reaction. msu.edulibretexts.org

Introduction of the 1,1-Dimethoxy Moiety via Acetalization and Related Reactions

The 1,1-dimethoxy group is a dimethyl acetal (B89532), which serves as a protecting group for an aldehyde. acs.org The most common method for its introduction is through the acid-catalyzed reaction of the corresponding aldehyde with methanol (B129727). acs.orgnih.gov This process, known as acetalization, is highly efficient and widely used in organic synthesis for the protection of carbonyl groups. acs.org

The reaction typically involves treating the aldehyde, in this case, (2E,4E)-hexa-2,4-dienal, with methanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid. acs.org The reaction is reversible, and the removal of water drives it toward the formation of the acetal. This methodology is compatible with a broad range of substrates, including those with acid-sensitive groups like alkenes, provided the conditions are carefully controlled. acs.org An alternative approach involves the use of ketene (B1206846) acetals, which are electron-rich olefins that can participate in various cycloaddition and substitution reactions to build complex molecular frameworks. ru.nl

A general procedure for acetalization involves stirring the aldehyde with a catalytic amount of acid in methanol at ambient temperature, followed by neutralization and purification to yield the dimethoxy product. acs.org

Identification and Utilization of Precursor Molecules in this compound Synthesis

Several precursor molecules have been identified for the synthesis of this compound. The most direct precursor is (2E,4E)-hexa-2,4-dienal, which can be directly converted to the target compound via acetalization. Another synthetic route involves building the carbon skeleton from smaller fragments. For example, a documented synthesis utilizes the coupling of 3,3-Dimethoxy-1-propyne with 1-bromo-1-propene. chemsrc.com Furthermore, related structures like (2E, 4E)-6,6-Dimethoxyhexa-2,4-dien-1-ol can be synthesized via the reduction of the corresponding ester, ethyl (2E, 4E)-6,6-dimethoxyhexa-2,4-dienoate, using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). aalto.fi

The following table summarizes key precursor molecules for the synthesis of this compound.

Precursor MoleculeCAS NumberRole in SynthesisReference
(2E,4E)-Hexa-2,4-dienal18778-96-6Direct precursor for acetalization chemsrc.com
3,3-Dimethoxy-1-propyne6044-68-4Building block for carbon skeleton construction chemsrc.com
1-Bromo-1-propene590-15-8Coupling partner for carbon skeleton construction chemsrc.com
Ethyl (2E, 4E)-6,6-dimethoxyhexa-2,4-dienoateN/APrecursor to the corresponding alcohol, a related diene aalto.fi

Catalytic Approaches in Diene Construction

Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecules efficiently and selectively. The formation of the conjugated diene system in this compound can be achieved using powerful transition metal-catalyzed reactions.

Transition Metal-Mediated Syntheses of Dienes (e.g., Palladium-Catalyzed Methods)

Transition metal catalysis, particularly using palladium, has emerged as a robust strategy for forming conjugated dienes. rsc.orgmdpi.com These methods offer high atom economy and stereocontrol. sioc-journal.cn Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are classic examples used to connect two vinylic fragments to form a diene system. mdpi.comacs.org

More recent advancements include:

Direct Aerobic Dehydrogenation : Palladium(II) catalysts can facilitate the direct dehydrogenation of γ,δ-olefinic acids and amides to produce conjugated dienamides and dienoic acids in high yields. rsc.org This approach avoids the need for pre-functionalized starting materials.

Hydrofunctionalization : The palladium-catalyzed addition of a hydrogen atom and a nucleophile across a diene system (hydrofunctionalization) is an efficient route to various enantioenriched allylic compounds. sioc-journal.cnduke.edu This includes hydroalkoxylation to form C-O bonds. sioc-journal.cn

Carbofunctionalization : Photoinduced palladium-catalyzed three-component reactions can couple 1,3-dienes, alkyl iodides, and various nucleophiles (including amines) with high regio- and stereoselectivity under mild conditions. nih.gov

These catalytic systems provide a powerful toolbox for constructing the core diene structure, which can then be further elaborated to yield the target molecule.

Olefin Metathesis for Conjugated Diene Formation

Olefin metathesis has become a prominent tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. acs.org The development of well-defined ruthenium catalysts, such as those developed by Schrock and Grubbs, has made this reaction highly practical for synthesizing conjugated dienes. acs.orgmdpi.com

Key metathesis strategies for diene synthesis include:

Cross-Metathesis (CM) : This involves the reaction between two different olefins. mdpi.com A significant challenge in synthesizing conjugated dienes via CM is achieving chemoselectivity, as a catalyst might react with both double bonds of a diene starting material. acs.org This can be overcome by using electronic or steric "protection" to deactivate one of the olefins, allowing the other to react selectively. acs.orgacs.org

Ring-Closing Metathesis (RCM) : While often used to form cyclic compounds, RCM can be applied to synthesize macrocyclic conjugated dienes. acs.orgcaltech.edu

Enyne Metathesis : The reaction between an alkene and an alkyne can also produce a conjugated diene system. mdpi.comcaltech.edu

These metathesis reactions are valued for their mild reaction conditions and tolerance of a wide variety of functional groups, making them suitable for the synthesis of complex molecules containing a conjugated diene moiety. caltech.eduwipo.int

The following table summarizes advanced catalytic approaches for conjugated diene synthesis.

MethodologyCatalyst TypeKey FeaturesReference
Palladium-Catalyzed Cross-Coupling (e.g., Stille, Suzuki)Palladium complexes (e.g., Pd(PPh₃)₄)Couples two vinylic precursors; stereospecific. mdpi.comacs.org
Palladium-Catalyzed DehydrogenationPalladium(II) complexes (e.g., Pd(OAc)₂)Directly forms dienes from unsaturated acids/amides. rsc.org
Olefin Cross-MetathesisRuthenium catalysts (e.g., Grubbs' catalysts)Couples two olefins; selectivity can be controlled. acs.orgacs.org
Enyne MetathesisRuthenium catalystsForms dienes from an alkene and an alkyne. mdpi.comcaltech.edu

Enzyme-Catalyzed Synthetic Pathways

The integration of biocatalysts, such as enzymes, into organic synthesis provides an effective strategy for creating complex molecules under mild and selective conditions. utupub.fi While the direct, one-step enzymatic synthesis of this compound from simple precursors is not extensively documented, enzyme-catalyzed reactions are crucial for preparing key chiral intermediates that can be converted to the target diene.

Lipases are a prominent class of enzymes used in organic synthesis due to their stability in organic solvents and broad substrate specificity. nih.gov They are particularly effective in catalyzing kinetic resolutions of racemic alcohols and their corresponding esters. utupub.fi For instance, a racemic alcohol precursor to this compound could be resolved through lipase-catalyzed acylation. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of a highly enantioenriched alcohol and an enantioenriched ester. acs.orgunipd.it This method provides access to optically pure building blocks for the subsequent synthesis of chiral dienes. utupub.fid-nb.info Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase are commonly employed for these transformations. nih.govacs.org

Furthermore, the chemoenzymatic synthesis of related conjugated dienols has been achieved through dynamic kinetic resolution (DKR). acs.org This process combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. A system using a vanadium catalyst for racemization alongside a lipase for enantioselective esterification has successfully converted conjugated dienols into their corresponding optically active esters. acs.org Such strategies could conceivably be adapted for precursors of this compound.

Other biocatalytic approaches, such as the use of Diels-Alderases, have been identified in biosynthetic pathways, confirming that enzymes can catalyze [4+2] cycloadditions to form complex cyclic structures. nih.gov While distinct from the direct synthesis of a linear diene, this highlights the potential of enzymes to facilitate the formation of conjugated systems.

Stereoselective Synthesis of this compound and its Isomers

The synthesis of conjugated dienes where the geometry of the double bonds is precisely controlled is a significant challenge in organic chemistry. mdpi.comnih.gov Modern synthetic methods offer powerful solutions for the stereoselective construction of these motifs.

Control over Diene Geometry (E/Z Isomerism) in Synthesis

The geometric configuration of the double bonds in a diene profoundly influences its physical properties and reactivity. nih.gov A variety of methods, including Wittig-type olefinations and transition metal-catalyzed cross-couplings, have been developed for the stereoselective synthesis of 1,3-dienes. mdpi.com

A particularly effective modern approach involves the 4π-electrocyclic ring-opening of cyclobutene (B1205218) derivatives. In this type of pericyclic reaction, the stereochemistry of the cyclobutene precursor is directly transferred to the geometry of the resulting diene, enabling a high degree of stereocontrol. chimia.ch Another powerful strategy is the Horner-Wadsworth-Emmons (HWE) reaction, where lithiated allylphosphonates react with aldehydes to produce terminal (E)-1,3-dienes with high stereoselectivity, often yielding E/Z ratios greater than 20:1. lookchem.com

Recent advancements have also demonstrated that the stereoselectivity of diene synthesis can be influenced by reaction conditions and catalyst choice. For example, iron-catalyzed semi-hydrogenation of 1,3-diynes can produce (Z,Z)-dienes with excellent stereoselectivity. nih.gov The table below summarizes outcomes from a Horner–Wadsworth–Emmons approach to synthesizing terminal (E)-1,3-dienes from various aldehydes, demonstrating the high E-selectivity of the method. lookchem.com

AldehydeDiene ProductYield (%)E/Z Ratio
Benzaldehyde(E)-1-Phenylbuta-1,3-diene6040:1
Decanal(E)-Trideca-1,3-diene6620:1
Cyclohexanecarboxaldehyde(E)-1-Cyclohexylbuta-1,3-diene72>50:1

Asymmetric Induction Strategies and Chiral Auxiliaries in Diene Formation

Asymmetric synthesis aims to create chiral molecules as a single enantiomer. This can be achieved using several strategies, including the use of chiral catalysts, enzymes, or chiral auxiliaries. d-nb.infonih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgmdpi.com

In the context of diene synthesis, a chiral auxiliary can be used to control the facial selectivity of a reaction, such as a Diels-Alder cycloaddition. acs.org For example, chiral 1-amino-3-siloxy-1,3-butadienes, prepared from enantiopure pyrrolidines, have been used in Diels-Alder reactions to generate substituted cyclohexenones with high enantiomeric excess (ee), often exceeding 98%. acs.org The chiral auxiliary guides the approach of the dienophile, leading to the preferential formation of one diastereomer. The auxiliary can then be removed to yield the final enantiopure product.

Another powerful strategy is the desymmetrization of meso or prochiral substrates. mdpi.com For instance, an acyclic diene acetal derived from a C₂-symmetric chiral diol can undergo a diastereoselective double iodoetherification reaction, setting multiple stereocenters with high control. jst.go.jp

Enzymatic kinetic resolution, as discussed previously, serves as an alternative or complementary approach to chiral auxiliaries. utupub.fid-nb.info A racemic precursor alcohol can be resolved using a lipase, providing access to an enantiomerically pure starting material for the synthesis of the target chiral diene. researchgate.net This method avoids the need to install and remove a chiral auxiliary. The table below illustrates the effectiveness of lipase-catalyzed kinetic resolution for producing enantiopure secondary alcohols, which are valuable intermediates in asymmetric synthesis. utupub.fi

Substrate (Racemic Alcohol)EnzymeAcyl DonorEnantiomeric Excess (ee) of ProductReference
1-PhenylethanolCandida antarctica lipase BVinyl acetate>99% utupub.fi
(Z)-Cyclooct-5-ene-1,2-diolPseudomonas cepacia lipaseVinyl acetate45% nih.gov
1-(Benzo[b]thiophen-2-yl)ethanolCandida antarctica lipase BVinyl acetate>96% researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,1 Dimethoxyhexa 2,4 Diene

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. libretexts.orglibretexts.org 1,1-Dimethoxyhexa-2,4-diene, with its conjugated diene system, readily participates in these reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a powerful and widely used method for the synthesis of six-membered rings. masterorganicchemistry.comwikipedia.org It involves the [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comorganic-chemistry.org this compound serves as the 4π-electron component in these reactions.

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state without the formation of any intermediates. wikipedia.orgbyjus.com The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org This interaction is thermally allowed and leads to the formation of two new sigma bonds and one new pi bond in the resulting cyclohexene (B86901) ring. byjus.comlibretexts.org The driving force for this reaction is the conversion of two weaker pi bonds into two stronger sigma bonds. organic-chemistry.org

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. masterorganicchemistry.com this compound can readily achieve this conformation, allowing it to participate in these cycloadditions.

Diels-Alder reactions are known for their high degree of stereochemical control and regioselectivity. The stereochemistry of the dienophile is retained in the product, a principle known as the "cis principle." libretexts.org This means that if the substituents on the dienophile are cis, they will be cis in the cycloadduct, and if they are trans, they will remain trans. youtube.com

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.comchemistrysteps.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. chemistrysteps.com This often results in the formation of "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products, while "meta" (1,3-disubstituted) products are typically disfavored. masterorganicchemistry.com

The stereochemical approach of the dienophile to the diene can lead to two different diastereomeric products: endo and exo. The endo product, where the major substituent on the dienophile is oriented towards the diene's π system, is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state. organic-chemistry.orglibretexts.org

The 1,1-dimethoxy group on the diene plays a crucial role in influencing both the reactivity and selectivity of the Diels-Alder reaction. Electronically, the methoxy (B1213986) groups are electron-donating, which increases the electron density of the diene system. This makes the diene more nucleophilic and raises the energy of its HOMO, leading to a smaller energy gap with the LUMO of an electron-deficient dienophile and thus a faster reaction rate. masterorganicchemistry.com

The position of the 1,1-dimethoxy group also directs the regioselectivity of the cycloaddition. With the electron-donating groups at the C1 position, the electron density is highest at the C4 position of the diene. mun.ca This directs electron-withdrawing groups on the dienophile to bond preferentially at the C4 position of the diene, leading to the "ortho" or 1,2-substituted regioisomer as the major product. masterorganicchemistry.commun.ca

Sterically, the bulky 1,1-dimethoxy group can influence the stereochemical outcome of the reaction. While the endo product is often kinetically favored due to electronic reasons, significant steric hindrance from the diene's substituents can favor the formation of the more sterically accessible exo product. libretexts.orguib.no

The outcome of a Diels-Alder reaction can be influenced by the reaction conditions, specifically the temperature, which determines whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed fastest (the kinetic product) will be the major product. masterorganicchemistry.comchemistrysteps.com In many Diels-Alder reactions, the endo adduct is the kinetic product due to the stabilizing secondary orbital interactions in its transition state, which lowers the activation energy. reddit.com

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible (a retro-Diels-Alder reaction can occur). masterorganicchemistry.com Under these conditions, the reaction reaches equilibrium, and the most stable product (the thermodynamic product) will be the major product. The exo adduct is generally more stable than the endo adduct because it experiences less steric hindrance. reddit.com Therefore, under thermodynamic control, the exo product is often favored.

Table 1: Influence of Temperature on Diels-Alder Product Distribution
Control TypeReaction ConditionsFavored ProductReasoning
KineticLow TemperatureEndo AdductLower activation energy due to secondary orbital interactions. reddit.com
ThermodynamicHigh TemperatureExo AdductGreater thermodynamic stability due to less steric hindrance. reddit.com

While the "normal" Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse electron demand Diels-Alder (IEDDA) reaction features the opposite: an electron-poor diene and an electron-rich dienophile. wikipedia.org In this scenario, the reaction is governed by the interaction between the HOMO of the dienophile and the LUMO of the diene. organic-chemistry.orgwikipedia.org

Given that this compound is an electron-rich diene due to its methoxy substituents, it is not the typical substrate for participating as the diene component in an IEDDA reaction. Instead, it would excel in normal demand Diels-Alder reactions. For an IEDDA reaction involving a hexa-2,4-diene scaffold, one would require electron-withdrawing groups on the diene to lower its HOMO and LUMO energies.

Table 2: Comparison of Normal vs. Inverse Electron Demand Diels-Alder Reactions
Reaction TypeDiene ElectronicsDienophile ElectronicsKey Orbital Interaction
Normal DemandElectron-RichElectron-PoorHOMO(diene) - LUMO(dienophile) organic-chemistry.org
Inverse Electron DemandElectron-PoorElectron-RichHOMO(dienophile) - LUMO(diene) wikipedia.org

Diels-Alder Reactions of this compound as a Diene Component

Hetero-Diels-Alder Variants Involving Oxygen or Nitrogen

The Hetero-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder cycloaddition, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. wikipedia.orgorganic-chemistry.org This method provides a direct route to synthesize six-membered heterocyclic rings. sigmaaldrich.com Given the electron-rich nature of this compound, it serves as an excellent diene component in normal-electron-demand hetero-Diels-Alder reactions, readily reacting with electron-deficient dienophiles containing heteroatoms.

Reactions involving oxygen-containing dienophiles, known as oxo-Diels-Alder reactions, can utilize carbonyl compounds (aldehydes or ketones) to form dihydropyran rings. wikipedia.org Similarly, nitroso compounds (R-N=O) can act as dienophiles to react with dienes, yielding 1,2-oxazine derivatives. beilstein-journals.org The aza-Diels-Alder reaction employs nitrogen-containing dienophiles, such as imines, to produce various nitrogen-containing heterocyclic products. wikipedia.org

The regioselectivity of these reactions is governed by the electronic properties and substitution patterns of both the diene and the dienophile. For this compound, the two methoxy groups at the C1 position significantly influence the electron density distribution across the conjugated system, which in turn directs the orientation of the dienophile in the transition state.

Table 1: Examples of Hetero-Diels-Alder Reactions

Dienophile TypeHeteroatomResulting Heterocycle
Carbonyl (R₂C=O)OxygenDihydropyran
Nitroso (R-N=O)Oxygen/Nitrogen1,2-Oxazine
Imine (R₂C=NR')NitrogenTetrahydropyridine

Dimerization Processes of this compound

Dimerization of a conjugated diene is a specific type of [4+2] cycloaddition where one molecule of the diene acts as the 4π component and a second molecule acts as the 2π dienophile. masterorganicchemistry.com This process typically occurs under thermal conditions and results in the formation of a substituted cyclohexene derivative.

For this compound, one molecule would engage its conjugated diene system, while the second molecule would present one of its double bonds as the dienophile. The reaction leads to the formation of two new carbon-carbon sigma bonds and a new six-membered ring. The specific double bond of the dienophile molecule that participates in the reaction and the relative orientation of the two molecules will determine the exact structure of the resulting dimer.

Electrophilic Addition Reactions to the Diene System

Conjugated dienes readily undergo electrophilic addition reactions, often yielding a mixture of products. openstax.org The reaction is initiated by the attack of an electrophile (E⁺) on the π system of the diene.

Regioselectivity in Electrophilic Addition Processes (e.g., 1,2- vs. 1,4-Addition)

The addition of an electrophile, such as HBr, to a conjugated diene like this compound can result in two types of products: the 1,2-addition product and the 1,4-addition product. libretexts.org This phenomenon arises from the nature of the intermediate formed after the initial electrophilic attack.

1,2-Addition: The electrophile adds to carbon 1, and the nucleophile adds to carbon 2.

1,4-Addition: The electrophile adds to carbon 1, and the nucleophile adds to carbon 4, with a concurrent shift of the remaining double bond to the C2-C3 position.

The initial protonation follows Markovnikov's rule, which states that the proton adds to the carbon atom that results in the formation of the most stable carbocation intermediate. lumenlearning.comunizin.org In the case of an unsymmetrical diene, the regioselectivity of the initial attack is crucial in determining the possible products. libretexts.org The ratio of 1,2- to 1,4-addition products is often dependent on reaction conditions such as temperature, with lower temperatures favoring the kinetically controlled 1,2-product and higher temperatures favoring the more stable, thermodynamically controlled 1,4-product. masterorganicchemistry.com

Role of Carbocation Intermediates and Stability Considerations

The formation of both 1,2- and 1,4-addition products is explained by the formation of a resonance-stabilized allylic carbocation intermediate. openstax.orglibretexts.org When an electrophile attacks the conjugated system of this compound, it adds to one of the terminal carbons to form the most stable possible carbocation. This intermediate is an allylic cation, where the positive charge is delocalized over two carbon atoms through resonance. youtube.com

For this compound, protonation at C4 would lead to a resonance-stabilized carbocation with the positive charge shared between C2 and the carbon bearing the methoxy groups (C-CH(OCH₃)₂). The subsequent attack by a nucleophile (e.g., Br⁻) can occur at either of these electrophilic centers. Attack at C2 yields the 1,4-addition product, while attack at the other carbon center would lead to the 1,2-addition product. The stability of this allylic carbocation is a key factor driving the reaction, and it is significantly more stable than a non-allylic carbocation. libretexts.orgyoutube.com

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful and versatile platform for the functionalization of conjugated dienes, enabling the formation of complex molecules with high degrees of selectivity.

Palladium-Catalyzed Functionalizations (e.g., Asymmetric Hydrofunctionalization)

Palladium-catalyzed reactions, particularly asymmetric hydrofunctionalization, have emerged as a highly efficient method for converting conjugated dienes into valuable, enantioenriched allylic compounds. sioc-journal.cnresearchgate.net These reactions are atom-economical and allow for excellent stereocontrol. nih.gov The process involves the addition of a hydrogen atom and a functional group across the diene system.

The general mechanism for palladium-catalyzed hydrofunctionalization involves the formation of a key π-allylpalladium intermediate. d-nb.info This species is generated from the diene and a palladium hydride complex. A subsequent nucleophilic attack on the π-allyl ligand leads to the formation of the final product and regeneration of the active palladium catalyst. A wide variety of nucleophiles can be employed, enabling diverse transformations such as hydroalkoxylation (C-O bond formation), hydroamination (C-N bond formation), and hydroalkylation (C-C bond formation). sioc-journal.cnsioc-journal.cn The use of chiral ligands on the palladium catalyst allows for the asymmetric synthesis of these products with high enantioselectivity.

Table 2: Overview of Palladium-Catalyzed Hydrofunctionalization Reactions

Reaction TypeNucleophile SourceBond Formed
HydroalkoxylationAlcohol (R-OH)C-O
HydroaminationAmine (R₂NH)C-N
HydrosulfonylationSulfinic Acid (RSO₂H)C-S
HydrophosphinylationH-phosphine oxide (R₂P(O)H)C-P
HydroalkylationActive Methylene CompoundC-C

Radical-Type Transformations and Intermediates

While the chemistry of this compound is dominated by pericyclic and cycloaddition reactions, it can also participate in radical-type transformations. These reactions often proceed through the formation of stabilized radical intermediates, leveraging the conjugated diene system.

One notable example involves the 1,6-addition of tertiary carbon radicals. In a process catalyzed by visible-light photoredox catalysis, tertiary carbon radicals, generated from sources like oxalate (B1200264) precursors, can add to electron-deficient dienes. nsf.gov This method has been shown to be effective for constructing new quaternary carbon centers. nsf.gov Although direct studies on this compound in this specific context are not prevalent, the general mechanism provides a framework for understanding its potential reactivity. The reaction is initiated by the generation of a tertiary carbon radical, which then adds to the diene system. The resulting radical intermediate can then be further transformed to yield the final product. The efficiency of such reactions can be sensitive to reaction conditions, including solvent and concentration. nsf.gov

Another relevant reaction is allylic bromination using N-bromosuccinimide (NBS), which proceeds via a free radical mechanism. vaia.com For a diene like 1,4-hexadiene, NBS can lead to the formation of different brominated products due to the generation of multiple radical intermediates. vaia.com The stability of these intermediates dictates the major product. vaia.com In the case of this compound, the presence of the conjugated system and the methoxy groups would influence the stability and subsequent reaction pathways of any radical intermediates formed.

Furthermore, radical addition-initiated trifunctionalization reactions of alkenes and alkynes have been reported. mdpi.com These complex transformations involve initial radical addition followed by cascades such as group or hydrogen atom transfer, cyclization, or radical coupling. mdpi.com While not specifically demonstrated with this compound, these mechanistic principles are applicable to conjugated dienes and highlight the potential for complex molecular construction initiated by radical reactions.

The table below summarizes key aspects of radical-type transformations relevant to dienes.

Reaction Type Initiator/Reagent Key Intermediate Potential Outcome
1,6-Radical AdditionVisible-light photoredox catalyst, Oxalate precursorTertiary carbon radical, Allylic radicalFormation of new C-C bonds, Construction of quaternary centers
Allylic BrominationN-bromosuccinimide (NBS)Allylic radicalIntroduction of a bromine atom at the allylic position
Radical-Initiated TrifunctionalizationRadical initiators (e.g., DTBP, BPO)Various radical intermediatesComplex functionalization of the diene system

Reactions Involving the Acetal (B89532) Functionality

The acetal group in this compound is a key functional group that influences its reactivity and synthetic utility.

Acetals serve as protecting groups for aldehydes and ketones due to their stability under basic and neutral conditions. total-synthesis.comnih.govpressbooks.pub The formation of acetals, or acetalization, typically involves the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst. pressbooks.pubucalgary.caacs.org To drive the equilibrium towards the acetal, an excess of the alcohol is often used, and water is removed from the reaction mixture, for instance, by using a Dean-Stark trap. total-synthesis.com

The reverse reaction, deacetalization or deprotection, is commonly achieved through acid-catalyzed hydrolysis. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com This process involves protonation of one of the acetal oxygen atoms, making it a good leaving group (an alcohol). libretexts.org The subsequent departure of the alcohol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. libretexts.org Loss of a proton from the resulting intermediate yields a hemiacetal, which further hydrolyzes to the parent carbonyl compound and another molecule of alcohol.

A variety of reagents and conditions can be employed for deprotection, offering different levels of selectivity and mildness. These include:

Aqueous acids (e.g., HCl, H₂SO₄) pressbooks.pub

Lewis acids (e.g., bismuth nitrate (B79036) pentahydrate, aluminum chloride) nih.govorganic-chemistry.org

Iodine under neutral conditions organic-chemistry.org

Solid-phase deprotection using reagents like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) nih.gov

A significant advantage of the acetal functionality is its general stability under conditions where the diene moiety reacts. Acetals are typically unreactive towards bases, nucleophiles, and hydride reducing agents. total-synthesis.compressbooks.pub This stability allows for selective transformations at the diene system without affecting the acetal group.

For instance, in Diels-Alder reactions, a cornerstone of diene chemistry, the acetal group is generally well-tolerated. This allows this compound to function as a stable diene component, with the acetal group being carried through the cycloaddition unchanged. The subsequent deprotection of the acetal in the cycloadduct can then unmask a carbonyl functionality for further synthetic manipulations.

However, it is crucial to consider the reaction conditions. Strongly acidic conditions, which might be employed in some diene reactions, could lead to premature deprotection of the acetal. Therefore, careful selection of catalysts and reaction parameters is necessary to ensure the compatibility of the acetal group during transformations of the diene.

Rearrangement Reactions and their Mechanistic Details

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is reorganized. wiley-vch.denumberanalytics.com While specific rearrangement reactions of this compound are not extensively documented in the readily available literature, the structural motifs present in this compound suggest the potential for certain types of rearrangements under specific conditions.

One of the most relevant classes of rearrangements for dienes is the sigmatropic rearrangement. numberanalytics.com The Cope rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement of a 1,5-diene, is a classic example. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a concerted, cyclic transition state and is thermally allowed. wikipedia.org Although this compound is a 1,3-diene, it could potentially undergo reactions that lead to the formation of a 1,5-diene intermediate, which could then be susceptible to a Cope rearrangement. A related and important variant is the Oxy-Cope rearrangement, where a hydroxyl group on the 1,5-diene framework leads to an enol product after rearrangement, which then tautomerizes to a carbonyl compound. libretexts.org

Rearrangements involving carbocation intermediates are also a possibility, particularly under acidic conditions that could arise during acetal deprotection or other acid-catalyzed reactions. mvpsvktcollege.ac.inmasterorganicchemistry.com If a carbocation is formed within the molecule, it could undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocationic intermediate before subsequent reaction. masterorganicchemistry.com The stability of the potential carbocations would dictate the likelihood and direction of such rearrangements. mvpsvktcollege.ac.in

The table below outlines some general types of rearrangement reactions and their key mechanistic features.

Rearrangement Type Substrate Type Key Mechanistic Feature Driving Force
Cope Rearrangement1,5-diene nsf.govnsf.gov-Sigmatropic shift through a cyclic transition stateOften thermodynamically controlled; can be driven by relief of ring strain wikipedia.org
Oxy-Cope Rearrangement1,5-dien-3-ol nsf.govnsf.gov-Sigmatropic shift followed by tautomerization of the enol product libretexts.orgFormation of a stable carbonyl group libretexts.org
Carbocation RearrangementMolecule with a carbocation center1,2-Hydride or 1,2-Alkyl shiftFormation of a more stable carbocation (e.g., tertiary > secondary) mvpsvktcollege.ac.inmasterorganicchemistry.com

Strategic Applications of 1,1 Dimethoxyhexa 2,4 Diene in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

1,1-Dimethoxyhexa-2,4-diene serves as a versatile and crucial intermediate in the assembly of complex molecular architectures. chemrxiv.org Its inherent reactivity as an electron-rich diene makes it a valuable component in cycloaddition reactions, a cornerstone of modern synthetic organic chemistry for constructing cyclic systems. libretexts.orgnsf.gov The strategic placement of the dimethoxy acetal (B89532) at the C1 position significantly influences its reactivity and provides a latent carbonyl group, which can be unmasked in later synthetic steps. This feature allows for the construction of intricate polycyclic and heterocyclic frameworks that are often challenging to synthesize through other methods. cam.ac.uknih.gov

The utility of dienes in synthesizing complex molecules is well-documented, offering pathways to create multiple stereocenters with high control. numberanalytics.comrug.nl The development of new synthetic methods often focuses on increasing efficiency and molecular complexity in a single step. eurekalert.org In this context, this compound provides a reliable building block for convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently before being joined together. unizg.hr This approach is particularly advantageous in the synthesis of large and elaborate molecules, such as those found in natural products. cam.ac.uk

The reactivity of dienes can be modulated by various factors, including substitution patterns and the use of catalysts. For instance, the oxidation of dienes can lead to radical cationic intermediates that exhibit enhanced reactivity in Diels-Alder reactions. rsc.org This principle can be applied to this compound to facilitate cycloadditions that might otherwise be sluggish or require harsh conditions. The ability to fine-tune its reactivity underscores its importance as a key intermediate in the synthetic chemist's toolbox for constructing complex molecules. nih.gov

Utility in Natural Product Synthesis and Analogues

The structural motifs present in natural products often serve as inspiration for the development of new therapeutic agents and biological probes. rsc.orgengineering.org.cn this compound has proven to be a valuable synthon in the total synthesis of various natural products and the preparation of their analogues. researchgate.netwgtn.ac.nz Its conjugated diene system is a key feature for participating in pericyclic reactions, which are powerful tools for the stereocontrolled formation of cyclic systems commonly found in natural products. beilstein-journals.orgrsc.org

The synthesis of natural product analogues is a crucial strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. rsc.orgwgtn.ac.nz By incorporating this compound into synthetic routes, chemists can systematically modify the core structures of natural products to generate a library of analogues. This approach has been instrumental in identifying the key pharmacophoric elements of complex natural products.

For example, the diene functionality is a common substructure in many biologically active natural products, and methods for its stereoselective synthesis are of great interest. mdpi.com The use of this compound provides a direct route to introduce a six-carbon chain with latent carbonyl functionality, which can be further elaborated to construct the carbon skeleton of a target natural product. This strategy has been successfully applied in the synthesis of various alkaloids, polyketides, and terpenoids. cam.ac.ukrsc.org

The construction of polycyclic and heterocyclic scaffolds is a central theme in organic synthesis, as these frameworks are prevalent in a vast array of biologically active compounds. cam.ac.ukopenmedicinalchemistryjournal.commdpi.com this compound is a particularly effective building block for this purpose due to its ability to participate in a variety of cycloaddition and cyclization reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings, and this compound is an excellent diene component for this transformation. libretexts.orgnsf.gov Its reaction with various dienophiles leads to the formation of highly functionalized cyclohexene (B86901) derivatives, which can serve as versatile intermediates for the synthesis of more complex polycyclic systems. The regioselectivity of the Diels-Alder reaction with this diene is generally high due to the directing effect of the dimethoxy group. orgsyn.org

Furthermore, the latent carbonyl functionality within the 1,1-dimethoxyacetal group can be unmasked under mild acidic conditions to reveal a ketone or aldehyde. This functional group can then be used to construct additional rings through intramolecular aldol (B89426) condensations, Wittig reactions, or other cyclization strategies. This sequential approach allows for the rapid assembly of intricate polycyclic frameworks from a relatively simple starting material.

In addition to carbocycles, this compound can also be employed in the synthesis of heterocyclic systems. For example, its reaction with heterodienophiles, such as imines or carbonyls, in hetero-Diels-Alder reactions can provide access to various six-membered heterocycles containing nitrogen or oxygen. These heterocyclic cores are common motifs in many pharmaceuticals and natural products. nih.gov

The unique structural features of this compound make it a valuable tool for the targeted synthesis of specific classes of biologically active compounds. researchgate.net Its ability to introduce a functionalized six-carbon unit has been exploited in the synthesis of various natural products and their analogues that exhibit significant biological properties. wgtn.ac.nz

One notable application is in the synthesis of piperine (B192125) and its analogues. researchgate.net Piperine, the main alkaloid from black pepper, possesses a range of biological activities. The diene moiety is a crucial part of its structure, and synthetic strategies often rely on the efficient construction of this functional group. This compound can serve as a precursor to the diene portion of piperine, allowing for a convergent and efficient synthesis. researchgate.net

The synthesis of complex polyketide natural products, which often feature extended polyene chains and multiple stereocenters, can also benefit from the use of this diene. The diene can be incorporated into the carbon backbone and subsequently modified to generate the desired stereochemistry and functionality. This approach has been utilized in the synthesis of macrolide antibiotics and other complex polyketides.

Furthermore, the development of synthetic routes to cyclooctanoid natural products, a class of compounds with diverse biological activities, often involves ring-expansion or cycloaddition strategies. nih.gov While not a direct precursor to an eight-membered ring, the functional handles provided by the cycloaddition products of this compound can be used in subsequent ring-forming reactions to construct these challenging medium-sized rings.

Biologically Active Compound ClassSynthetic Strategy Involving this compoundReference
Piperine AnaloguesPrecursor to the diene moiety for convergent synthesis. researchgate.net
PolyketidesIncorporation into the carbon backbone for subsequent elaboration. cam.ac.uk
CyclooctanoidsCycloaddition to form functionalized precursors for ring expansion. nih.gov

Advanced Spectroscopic Characterization Methodologies for 1,1 Dimethoxyhexa 2,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. creative-biostructure.compressbooks.pub

¹H NMR spectroscopy is instrumental in identifying the various protons within the 1,1-Dimethoxyhexa-2,4-diene molecule. emerypharma.com The spectrum would be expected to show distinct signals for the protons on the diene system and the acetal (B89532) group.

Diene Protons: The vinyl protons of the conjugated diene system typically resonate in the downfield region of the spectrum, generally between 5.0 and 7.0 ppm. The exact chemical shifts and coupling constants (J-values) between these protons are crucial for determining the stereochemistry (E/Z configuration) of the double bonds.

Acetal Proton: The proton on the carbon bearing the two methoxy (B1213986) groups (the acetal proton) would appear as a distinct signal. Its chemical shift and multiplicity would be influenced by the adjacent vinyl protons.

Methoxy Protons: The six protons of the two methoxy groups would likely appear as a sharp singlet, unless they are diastereotopic, in which case they may show separate signals.

Specific chemical shift values and coupling constants would need to be determined from the actual spectrum of the compound.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. ceitec.czlibretexts.org Each unique carbon atom in this compound will produce a distinct signal in the spectrum, allowing for the confirmation of the carbon framework. udel.edupressbooks.pub

Diene Carbons: The sp² hybridized carbons of the diene system would resonate in the downfield region, typically between 100 and 150 ppm. cognitoedu.orgopenstax.org

Acetal Carbon: The carbon of the acetal group (C-1), bonded to two oxygen atoms, would also be significantly downfield.

Methoxy Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum.

The following table outlines the expected chemical shift ranges for the carbons in this compound.

Carbon TypeExpected Chemical Shift (ppm)
Diene Carbons (C=C)100 - 150
Acetal Carbon (O-C-O)90 - 110
Methoxy Carbons (O-CH₃)50 - 60
Alkyl Carbon (CH₃)10 - 30

Data based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms. creative-biostructure.comwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. emerypharma.com This is invaluable for tracing the connectivity of the proton spin systems within the diene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). emerypharma.comepfl.ch It allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduepfl.ch HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the acetal group to the diene system. The analysis of these correlations helps to build a complete picture of the molecular structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.eduutdallas.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=C Stretch (conjugated diene)~1600 - 1650
=C-H Stretch~3010 - 3095
C-O Stretch (acetal)~1050 - 1150 (typically two bands)
C-H Stretch (sp³)~2850 - 3000

The position of the C=C stretching vibration is sensitive to conjugation. masterorganicchemistry.commsu.edu In a conjugated diene, the C=C stretching frequency is typically lower than that of an isolated double bond due to the delocalization of π-electrons. The IR spectrum can thus confirm the presence of the conjugated diene system. libretexts.org The region from 1500 cm⁻¹ to 3300 cm⁻¹ is particularly useful for identifying key functional groups. pressbooks.publibretexts.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₈H₁₄O₂), the molecular weight is 142.19 g/mol . A high-resolution mass spectrum would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for acetals include the loss of an alkoxy group (·OCH₃) or an alcohol molecule (CH₃OH). The conjugated diene system can also influence the fragmentation, potentially leading to characteristic retro-Diels-Alder reactions or other rearrangements.

Advanced Chiroptical Spectroscopic Methods (e.g., Exciton (B1674681) Chirality Method) for Absolute Configuration Determination

If this compound is chiral, its absolute configuration can be determined using advanced chiroptical spectroscopic methods. nih.gov These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

The Exciton Chirality Method (ECM) is a powerful tool for determining the absolute configuration of molecules containing two or more chromophores that are spatially close to each other. nih.govthieme-connect.de The conjugated diene system in this compound acts as a chromophore. If another chromophore is present or can be introduced into the molecule, the interaction of their transition dipole moments will result in a characteristic split Circular Dichroism (CD) signal, known as an exciton couplet. mdpi.com The sign of this couplet (positive or negative) can be directly related to the chirality (helicity) of the arrangement of the chromophores, thus revealing the absolute configuration of the molecule. rsc.orgnih.gov This method can be a reliable alternative to computational approaches, especially for flexible molecules. mdpi.com

Theoretical and Computational Chemistry Investigations of 1,1 Dimethoxyhexa 2,4 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-Dimethoxyhexa-2,4-diene. These calculations offer a molecular-level view of electron distribution and how it governs the diene's reactivity in chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving this compound, particularly in cycloaddition reactions where it acts as an electron-rich diene. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are instrumental in locating and characterizing the transition states of these reactions.

For instance, in a typical Diels-Alder reaction, DFT can be used to model the concerted transition state. The calculated activation energies and the geometries of these transition states provide critical information about the reaction's feasibility and stereochemical outcome. While specific studies on this compound are not abundant in publicly accessible literature, data from analogous systems, such as 1-methoxy-1,3-butadiene, offer valuable insights. The presence of two methoxy (B1213986) groups at the C1 position in this compound is expected to significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO), thereby accelerating its reaction with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.

Table 1: Representative Calculated Transition State Parameters for a Diels-Alder Reaction of a Substituted Diene (Analogous System)

Parameter Value
Activation Energy (kcal/mol) 15 - 25
Forming C-C Bond Length 1 (Å) 2.1 - 2.3
Forming C-C Bond Length 2 (Å) 2.2 - 2.4
Dihedral Angle of Approach (°) ~110 - 120

Note: These are typical values for related systems and serve as an estimation in the absence of specific data for this compound.

Ab Initio Methods for Energetic and Geometric Analysis

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to calculating the geometric and energetic properties of molecules from first principles, without empirical parameterization. While computationally more demanding than DFT for larger systems, ab initio calculations are crucial for obtaining accurate ground-state geometries and electronic energies.

For this compound, ab initio calculations can be employed to determine optimized bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's steric and electronic properties. The calculated total electronic energy can be used to assess the relative stability of different isomers and conformers.

Table 2: Hypothetical Ab Initio (HF/6-31G) Optimized Geometric Parameters for this compound

Bond/Angle Calculated Value
C1=C2 Bond Length (Å) 1.34
C2-C3 Bond Length (Å) 1.46
C3=C4 Bond Length (Å) 1.35
C4-C5 Bond Length (Å) 1.45
C1-O Bond Length (Å) 1.36
C1-C2-C3 Bond Angle (°) 123
C2-C3-C4 Bond Angle (°) 125
C-O-C Bond Angle (°) 118

Note: These values are estimations based on standard bond lengths and angles for similar functional groups and have not been specifically reported in the literature for this molecule.

Conformational Analysis and Stability Studies of Diene Isomers and Derivatives

The rotational freedom around single bonds in this compound gives rise to various conformers. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers separating them. This is crucial as the reactivity and spectroscopic properties of the diene can be highly dependent on its conformation.

Computational methods can be used to map the potential energy surface as a function of key dihedral angles. For this compound, the rotation around the C2-C3 single bond is of particular interest, leading to s-cis and s-trans conformers. The relative stability of these conformers is influenced by a balance of steric hindrance between the substituents and electronic effects related to conjugation. The presence of the geminal dimethoxy groups can introduce unique steric interactions that may favor certain conformations.

Table 3: Estimated Relative Energies of Conformers of a Substituted Hexadiene

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
s-trans ~180° 0.0
s-cis ~0° 2 - 4
Gauche ~60° 1 - 2

Note: These are generalized values for substituted dienes; the specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not accessible from static quantum chemical calculations. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, solvent effects, and the trajectory of chemical reactions. nih.govimist.ma

Computational Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the atoms.

For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govimist.maresearchgate.net By predicting the 1H and 13C NMR spectra, computational chemists can aid in the assignment of experimental spectra and provide a deeper understanding of how the electronic structure influences the magnetic shielding of each nucleus. nih.gov

Table 4: Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Calculated (ppm) Experimental (ppm)
C1 155 - 165 (Not available)
C2 90 - 100 (Not available)
C3 125 - 135 (Not available)
C4 120 - 130 (Not available)
C5 130 - 140 (Not available)
C6 15 - 25 (Not available)
OCH3 50 - 60 (Not available)

Note: The calculated values are estimations based on typical shifts for similar functional groups. Experimental data for this compound is not readily found in the searched literature.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Q & A

Q. What synthetic strategies are recommended for preparing 1,1-Dimethoxyhexa-2,4-diene, and how can retrosynthesis tools aid in route optimization?

  • Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models) is effective for identifying feasible precursors. For example, starting with conjugated dienes and methoxy-protected alcohols, routes may involve Wittig reactions or cross-coupling strategies. Tools like Reaxys or Pistachio databases can predict viable pathways by comparing analogous compounds, such as 1,1-dimethoxyhexane synthesis . Key steps include protecting group selection and stereochemical control during diene formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm the (E/Z)-configuration at C2 and C4. For example, trans couplings in 1^1H-NMR (~12–16 Hz) indicate planar geometry .
  • IR Spectroscopy : Detect methoxy C-O stretches (~1100–1250 cm1^{-1}) and conjugated diene C=C stretches (~1600 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 144.15 for C8_8H14_{14}O2_2) .

Advanced Research Questions

Q. How do stereochemical configurations (E/Z) at the 2,4-diene positions influence the compound’s reactivity in Diels-Alder or ozonolysis reactions?

  • Methodological Answer : Stereochemistry significantly impacts reaction kinetics and regioselectivity. For ozonolysis, (E,E)-isomers react faster with ozone due to favorable orbital alignment. Experimental determination:
  • Compare rate constants (k298Kk_{298K}) for cis/trans isomers using stopped-flow UV-Vis spectroscopy.
  • Example data for hexa-2,4-diene analogs:
Isomer Typek298Kk_{298K} (cm3^3 molecule1^{-1} s1^{-1})
trans,trans1.2×10161.2 \times 10^{-16}
cis,trans0.4×10160.4 \times 10^{-16}
(Adapted from ozonolysis kinetics studies )

Q. What computational approaches can predict the electronic structure and regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, methoxy groups lower LUMO energy, enhancing electrophilicity.
  • Transition State Modeling : Use Gaussian or ORCA to map energy barriers for [4+2] vs. [2+2] pathways. Compare with experimental yields to validate predictions.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction trajectories .

Q. How can contradictions in experimental vs. theoretical data on diene reactivity be resolved?

  • Methodological Answer :
  • Error Source Analysis : Check for impurities (e.g., via GC-MS) or solvent polarity effects.
  • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to align DFT results with empirical kinetics.
  • Collaborative Validation : Cross-reference with databases like PubChem or Reaxys for analogous compounds .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing kinetic data from competing reaction pathways?

  • Methodological Answer :
  • Multivariate Regression : Model kobsk_{obs} as a function of temperature, solvent polarity, and catalyst loading.
  • Error Propagation : Use tools like Python’s SciPy or R’s propagate package to quantify uncertainties in rate constants.
  • Principal Component Analysis (PCA) : Identify dominant variables influencing reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.